molecular formula C11H7Cl2NO2S B12602931 3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid CAS No. 649757-55-1

3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid

Cat. No.: B12602931
CAS No.: 649757-55-1
M. Wt: 288.1 g/mol
InChI Key: HYSQTYSYSMOAPF-UHFFFAOYSA-N
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Description

3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid can be achieved through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its potential as a bioactive molecule, making it a valuable compound for research and development .

Properties

CAS No.

649757-55-1

Molecular Formula

C11H7Cl2NO2S

Molecular Weight

288.1 g/mol

IUPAC Name

3-amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2S/c12-6-2-1-5(3-7(6)13)9-4-8(14)10(17-9)11(15)16/h1-4H,14H2,(H,15,16)

InChI Key

HYSQTYSYSMOAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(S2)C(=O)O)N)Cl)Cl

Origin of Product

United States

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